molecular formula C16H16FNO B5882887 N-(4-fluorobenzyl)-3-phenylpropanamide

N-(4-fluorobenzyl)-3-phenylpropanamide

Cat. No.: B5882887
M. Wt: 257.30 g/mol
InChI Key: GDUBLSOQJYDQTC-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-3-phenylpropanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a phenyl group at the 3-position and a 4-fluorobenzyl group attached to the nitrogen atom. Its molecular formula is inferred as C₁₆H₁₅FNO (molecular weight: ~271.3 g/mol), distinguishing it from related compounds through the electronegative fluorine substituent on the benzyl group. This substitution is often employed to modulate pharmacokinetic properties, such as metabolic stability and membrane permeability .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO/c17-15-9-6-14(7-10-15)12-18-16(19)11-8-13-4-2-1-3-5-13/h1-7,9-10H,8,11-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUBLSOQJYDQTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101327129
Record name N-[(4-fluorophenyl)methyl]-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201787
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

392740-97-5
Record name N-[(4-fluorophenyl)methyl]-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-3-phenylpropanamide typically involves the reaction of 4-fluorobenzylamine with 3-phenylpropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-fluorobenzyl)-3-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-3-phenylpropanamide involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(4-fluorobenzyl)-3-phenylpropanamide with structurally related compounds, focusing on substituent effects, physicochemical properties, and reported bioactivity.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents Melting Point (°C) Solubility Biological Activity Reference
This compound (Target) C₁₆H₁₅FNO 3-phenyl, 4-fluorobenzyl Not reported Not reported Not reported -
N-(4-methoxyphenyl)-3-phenylpropanamide C₁₆H₁₇NO₂ 3-phenyl, 4-methoxyphenyl Not reported Not reported Not reported
N-(4-Chlorobenzyl)-2-cyano-3-[(4-methoxyphenyl)amino]propanamide C₁₈H₁₇ClN₃O₂ 4-chlorobenzyl, cyano, 4-methoxyphenyl Not reported Not reported Not reported
3-[(4-Fluorobenzyl)sulfanyl]-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]propanamide C₁₈H₂₃FN₃OS 4-fluorobenzylthio, pyrazolylmethyl Not reported Not reported Not reported
8b: N-(3-Oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide C₁₉H₂₂N₂O₂S 3-phenyl, spiro-thia-azaspirodecan 68–196 Soluble in ethanol/water Anti-coronavirus screening
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide C₂₆H₂₆FN₂O 4-fluorobenzyl, naphthalene, piperidine Not reported Not reported SARS-CoV-2 inhibition

Key Observations

Substituent Effects on Bioactivity: The 4-fluorobenzyl group in the target compound and ’s piperidine derivative suggests a strategic use of fluorine to enhance binding interactions (e.g., via halogen bonding) in antiviral agents .

Structural Complexity and Physicochemical Properties: Compounds with spiro-thia-azaspirodecan moieties (e.g., 8b in ) exhibit broad melting point ranges (68–196°C), indicating variable crystallinity dependent on substituents. The pyrazolylmethyl and thioether groups in ’s compound introduce steric bulk and sulfur-mediated polarity, which may influence bioavailability compared to the target’s simpler amide structure .

Further studies could explore its interaction with viral proteases or host-cell receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-fluorobenzyl)-3-phenylpropanamide
Reactant of Route 2
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N-(4-fluorobenzyl)-3-phenylpropanamide

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